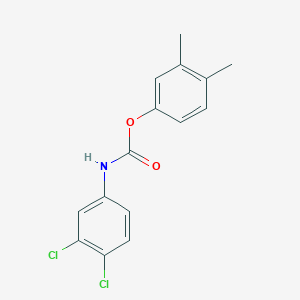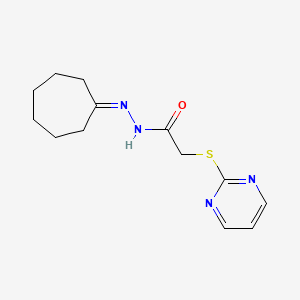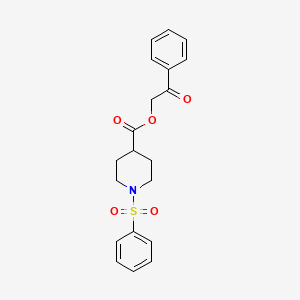
2-Oxo-2-phenylethyl 1-(phenylsulfonyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-OXO-2-PHENYLETHYL 1-(PHENYLSULFONYL)-4-PIPERIDINECARBOXYLATE is a complex organic compound that features a piperidine ring substituted with a phenylsulfonyl group and a phenylethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-2-PHENYLETHYL 1-(PHENYLSULFONYL)-4-PIPERIDINECARBOXYLATE typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via a sulfonylation reaction using phenylsulfonyl chloride and a base such as triethylamine.
Esterification: The final step involves the esterification of the piperidine carboxylate with 2-oxo-2-phenylethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-OXO-2-PHENYLETHYL 1-(PHENYLSULFONYL)-4-PIPERIDINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the ester can be reduced to form alcohol derivatives.
Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-OXO-2-PHENYLETHYL 1-(PHENYLSULFONYL)-4-PIPERIDINECARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-OXO-2-PHENYLETHYL 1-(PHENYLSULFONYL)-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The ester moiety may also play a role in modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-OXO-2-PHENYLETHYL 1-(PHENYLSULFONYL)-4-PIPERIDINECARBOXYLATE: Unique due to its specific substitution pattern and potential biological activity.
2-OXO-2-PHENYLETHYL 1-(METHYLSULFONYL)-4-PIPERIDINECARBOXYLATE: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group.
2-OXO-2-PHENYLETHYL 1-(PHENYLSULFONYL)-4-PYRROLIDINECARBOXYLATE: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
The uniqueness of 2-OXO-2-PHENYLETHYL 1-(PHENYLSULFONYL)-4-PIPERIDINECARBOXYLATE lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C20H21NO5S |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
phenacyl 1-(benzenesulfonyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C20H21NO5S/c22-19(16-7-3-1-4-8-16)15-26-20(23)17-11-13-21(14-12-17)27(24,25)18-9-5-2-6-10-18/h1-10,17H,11-15H2 |
InChI Key |
UPVIOKLIYHNYPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)OCC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Nitro-2-[(4-nitrophenyl)carbamoyl]benzoic acid](/img/structure/B11102627.png)
![(4Z)-4-[(benzylamino)methylidene]-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11102638.png)

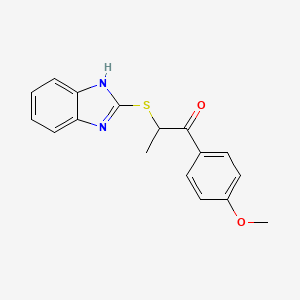
![3-chloro-N-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11102660.png)
![2-chloro-N-(2-hydroxyphenyl)-5-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B11102661.png)
![2-(3-nitrophenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11102663.png)
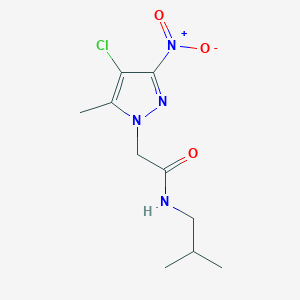
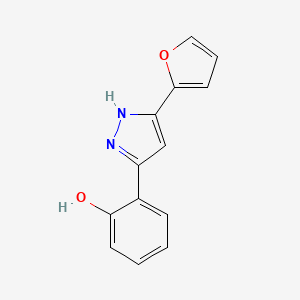
![2-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(2-fluorophenyl)-2-oxoacetamide](/img/structure/B11102673.png)
![6-Amino-4-(3-bromo-4-fluorophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11102683.png)
![4,4'-oxybis[N-(3-nitrophenyl)benzamide]](/img/structure/B11102694.png)
